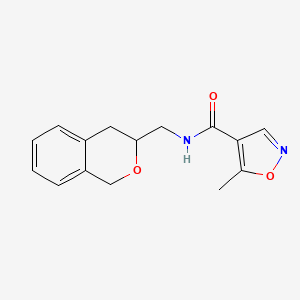

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

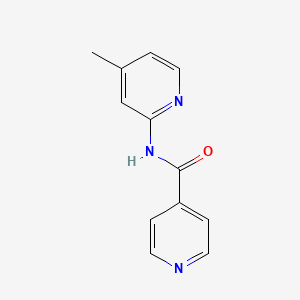

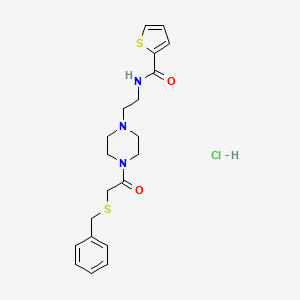

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide, also known as IMC-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in treating various diseases, including fibromyalgia, chronic fatigue syndrome, and irritable bowel syndrome.

Applications De Recherche Scientifique

Auxiliary-Directed C-H Bond Activation

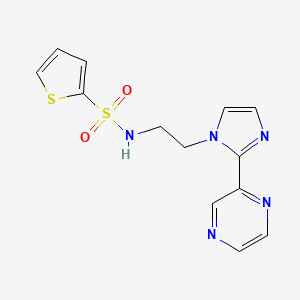

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide is utilized in the field of organic synthesis, particularly in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This method employs new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, leading to selective and efficient arylation and alkylation. This approach facilitates the synthesis of various γ-substituted non-natural amino acids, with the auxiliary group being conveniently removable under mild conditions (Pasunooti et al., 2015).

Inhibition of Dihydroorotate Dehydrogenase

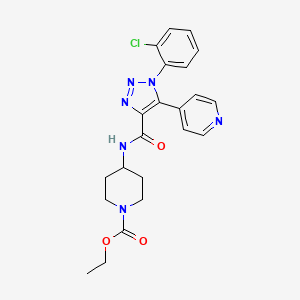

Research on isoxazole derivatives, including this compound, has demonstrated their potential as immunosuppressive agents through the inhibition of mitochondrial dihydroorotate dehydrogenase. This enzyme plays a crucial role in pyrimidine de novo synthesis, essential for immune cell functions. The inhibition of this pathway by isoxazole derivatives, such as leflunomide and its active metabolite A77-1726, shows promising results in disease-modifying antirheumatic drugs now in clinical trials (Knecht & Löffler, 1998).

Synthesis of Isoxazole-carboxamide Derivatives

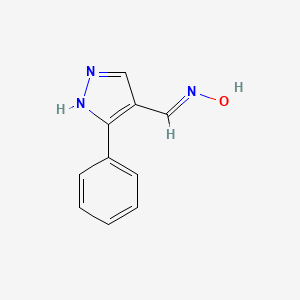

The synthesis of isoxazole-carboxamide derivatives, including 3-methylisoxazole-5-carboxamides, is a notable application. These compounds are synthesized through one-pot reactions involving isoxazole-5-carboxylic acid and various amines or pyrazoles, yielding a diverse array of carboxamide and pyrazole-carbonyl derivatives. Such derivatives have potential applications in developing new pharmaceuticals and research chemicals (Martins et al., 2002).

Bimetallic Composite Catalysts

This compound serves as a ligand in creating bimetallic boron-containing heterogeneous catalysts. These catalysts show high activity in the Suzuki reaction in aqueous media, providing efficient methods for synthesizing heterobiaryls containing furyl and thienyl rings. This application underscores the compound's versatility in facilitating green chemistry and catalysis research (Bumagin et al., 2019).

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-14(8-17-20-10)15(18)16-7-13-6-11-4-2-3-5-12(11)9-19-13/h2-5,8,13H,6-7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBZLHGRLSKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)

![Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2420005.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)